molecular formula C9H9N3O2 B15326805 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

Cat. No.: B15326805
M. Wt: 191.19 g/mol
InChI Key: UMOMWQWZLZLVTA-UHFFFAOYSA-N
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Description

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reductive desulfurization using reagents like sodium borohydride.

    Substitution: Suzuki coupling reactions typically use palladium catalysts and aryl boronic acids.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Desulfurized products.

    Substitution: Substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and exhibiting antituberculotic effects . The compound’s structure allows for various modifications, enhancing its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-12-5-8-7(11-12)3-6(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

UMOMWQWZLZLVTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C=C(C=N2)C(=O)O

Origin of Product

United States

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